5-Bromo-2,4-dichlorobenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAULHVSUAYVKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283746 | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805023-63-5 | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2,4 Dichlorobenzyl Alcohol
Classical Synthetic Approaches
Traditional organic synthesis provides robust and well-established methods for the preparation of 5-Bromo-2,4-dichlorobenzyl alcohol. These routes typically begin with commercially available aromatic precursors and involve sequential halogenation and functional group transformations.
Multi-Step Conversions from Aromatic Precursors
A common strategy for synthesizing substituted benzyl (B1604629) alcohols involves a multi-step sequence starting from a corresponding toluene derivative. vedantu.comchegg.com For this compound, a logical precursor is 2,4-dichlorotoluene. A potential synthetic route involves:
Aromatic Bromination : The first step is the electrophilic bromination of the 2,4-dichlorotoluene ring to introduce a bromine atom at the 5-position, yielding 1-bromo-2,5-dichloro-4-methylbenzene.
Benzylic Bromination : The methyl group of the resulting product is then subjected to a radical bromination, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position to form 5-bromo-2,4-dichlorobenzyl bromide. organic-chemistry.orgchem-station.comwikipedia.orgmychemblog.comscientificupdate.com
Hydrolysis : Finally, the resulting benzyl bromide undergoes nucleophilic substitution, typically through hydrolysis with an aqueous base, to yield the target compound, this compound. vedantu.com
An alternative and more direct classical route starts from 2,4-dichlorobenzaldehyde. nih.gov This pathway involves the bromination of the aromatic ring followed by the reduction of the aldehyde group.
Halogenation Strategies for Aromatic Rings
The introduction of the bromine atom onto the dichlorinated aromatic ring is a critical step that relies on established halogenation chemistry.
Electrophilic Aromatic Substitution : This is a fundamental reaction in aromatic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring. wku.edupdx.edu To synthesize the precursor 5-bromo-2,4-dichlorobenzaldehyde (B13432352), 2,4-dichlorobenzaldehyde can be treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The directing effects of the substituents on the ring guide the incoming bromine electrophile. The two chlorine atoms are ortho-, para-directing, and the aldehyde group is a meta-director. Both effects favor substitution at the 5-position, leading to a regioselective bromination. mdpi.com
N-Bromosuccinimide (NBS) Mediated Bromination : While NBS is most commonly used for benzylic and allylic bromination under radical conditions, it can also be used for the electrophilic bromination of electron-rich aromatic rings. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org For aromatic bromination, the reaction is often carried out in polar solvents. mychemblog.comscientificupdate.com Using NBS for the nuclear bromination of activated or appropriately substituted aromatic compounds can be an effective strategy. mdpi.comwikipedia.orgorganic-chemistry.org
Reduction of Corresponding Carbonyl Compounds
Once the correctly halogenated carbonyl compound, such as 5-bromo-2,4-dichlorobenzaldehyde or the corresponding carboxylic acid, is obtained, the final step is its reduction to the benzyl alcohol.
This transformation is readily accomplished using standard reducing agents in organic synthesis. For aldehydes and ketones, sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent. For the reduction of a carboxylic acid, such as 5-bromo-2,4-dichlorobenzoic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. orgsyn.org The synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a related compound, involves steps like the reduction of a benzophenone derivative, showcasing the applicability of reduction in these synthetic sequences. patsnap.com Similarly, the conversion of o-chlorobenzoic acid to o-chlorobenzoyl chloride is a preliminary step for subsequent reactions, including reduction. patsnap.compatsnap.com
Advanced and Specialized Synthetic Routes
Modern synthetic chemistry increasingly focuses on developing more efficient, sustainable, and selective methods. For the synthesis of this compound and its derivatives, biocatalytic and asymmetric approaches are at the forefront of this effort.
Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under environmentally benign conditions. scielo.org.mx The reduction of aldehydes and ketones to alcohols is a well-established application of biocatalysis. researchgate.netmdpi.comscielo.org.mx
Whole-Cell Bioreductions using Baker's Yeast : Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of prochiral ketones and aldehydes. perfumerflavorist.comperfumerflavorist.comresearchgate.networldwidejournals.comnih.gov The enzymes within the yeast cells, primarily alcohol dehydrogenases, can convert a wide range of substituted aromatic aldehydes to their corresponding alcohols. worldwidejournals.com This method offers a green alternative to chemical reducing agents. scielo.org.mx Studies on various halo-substituted benzaldehydes have demonstrated successful reduction using baker's yeast, suggesting this method is applicable for the synthesis of this compound. worldwidejournals.com
| Substrate Example | Biocatalyst | Product | Observations |
| Substituted Benzaldehydes | Saccharomyces cerevisiae (Baker's Yeast) | Corresponding Benzyl Alcohols | Effective reduction of various aromatic aldehydes. researchgate.networldwidejournals.com |
| Aromatic Aldehydes | Lens culinaris (Lentil) | Corresponding Alcohols | High conversion rates for benzaldehyde and methoxybenzaldehyde. researchgate.net |
| Benzaldehyde | Vegetable Waste Extracts | Benzyl Alcohol | Plant-based enzymes show reductive capability. scielo.org.mx |
| Aromatic Aldehydes | Aloe vera extract | Aromatic Alcohols | Bioreduction achieved under microwave irradiation. scielo.org.mx |
Asymmetric Synthesis for Stereoselective Formation of Chiral Derivatives
The production of single-enantiomer chiral alcohols is crucial for the pharmaceutical and fine chemical industries. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. organic-chemistry.orgrsc.orgliverpool.ac.uknih.gov
Biocatalytic methods are a primary route for the asymmetric synthesis of chiral alcohols. perfumerflavorist.com The enzymatic reduction of a prochiral carbonyl group, such as in a substituted benzaldehyde, can proceed with high enantioselectivity, yielding an optically active alcohol. nih.gov Whole-cell systems like baker's yeast often produce alcohols with a high enantiomeric excess (e.e.), demonstrating their utility in stereoselective synthesis. worldwidejournals.com The enzymes involved are highly specific and can selectively generate one of the two possible enantiomers of the alcohol product. This approach provides a direct and efficient pathway to chiral derivatives of this compound, which would be challenging to achieve through classical chemical reductions without the use of chiral reagents or catalysts.
Phase Transfer Catalysis in Benzyl Alcohol Preparation from Halogenated Precursors
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a liquid-liquid or solid-liquid system. In the context of preparing benzyl alcohols from halogenated precursors, PTC is particularly effective for the hydrolysis of benzyl halides. The synthesis of a substituted benzyl alcohol, such as this compound, can be envisioned via the hydrolysis of its corresponding benzyl chloride precursor (5-bromo-2,4-dichlorobenzyl chloride).
The key steps in the PTC-mediated hydrolysis are:
The catalyst cation in the organic phase exchanges its anion with the nucleophile from the aqueous phase at the interface.
The resulting catalyst-nucleophile ion pair, now soluble in the organic phase, diffuses away from the interface.
The nucleophile reacts with the benzyl halide substrate to form the benzyl alcohol.
The catalyst, now paired with the halide ion, returns to the interface to repeat the cycle.
Metal-Catalyzed Cross-Coupling Reactions for Complex Aryl Building Blocks
The synthesis of complex, highly substituted aromatic molecules like this compound often relies on the precise construction of the aryl core. Metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While these reactions may not directly yield the final benzyl alcohol, they are crucial for assembling the necessary precursors. Key approaches include the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Suzuki–Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov In a potential synthesis, a di-halogenated boronic ester could be coupled with another aryl halide to construct the substituted benzene (B151609) ring, which could then be converted to the benzyl alcohol. The reaction is compatible with various solvents and bases and has been successfully demonstrated on gram scales. nih.gov
Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgopenochem.org This method tolerates a vast array of functional groups, making it highly versatile for the synthesis of complex molecules. openochem.org For instance, a suitably substituted aryl halide could be coupled with an organostannane reagent to form the carbon skeleton of the target molecule.
Buchwald–Hartwig Amination: While the Suzuki and Stille reactions form C-C bonds, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org Although it doesn't directly produce a benzyl alcohol, its inclusion here is relevant as it provides a powerful method for creating complex aryl building blocks that could be precursors. The development of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) by the Buchwald group has been critical to the reaction's success, allowing for the coupling of a wide variety of amines and aryl partners under mild conditions. wikipedia.orgyoutube.com This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. acs.org
The following table provides a comparative overview of these key cross-coupling reactions.
| Feature | Suzuki-Miyaura Coupling | Stille Reaction | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)—C(sp²) | C(sp²)—C(sp²) | C(sp²)—N |
| Coupling Partners | Organoboron Reagent + Organic Halide/Triflate | Organotin Reagent + Organic Halide/Triflate | Amine + Organic Halide/Triflate |
| Catalyst System | Palladium catalyst with phosphine ligands | Palladium catalyst (e.g., Pd(PPh₃)₄) | Palladium catalyst with bulky, electron-rich phosphine ligands |
| Key Advantages | Low toxicity of boron reagents, mild conditions, broad functional group tolerance. nih.gov | Stability of organostannanes, excellent functional group tolerance. openochem.org | Premier method for C-N bond formation, wide substrate scope. wikipedia.org |
| Key Disadvantages | Potential for boronic acid decomposition. | High toxicity of organotin compounds and byproducts. organic-chemistry.org | Sensitivity to reaction conditions, potential for catalyst poisoning. libretexts.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves developing more environmentally friendly routes and maximizing reaction efficiency.
Development of Environmentally Compatible Synthetic Routes
A key focus of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. rsc.org In the context of benzyl alcohol synthesis, several environmentally compatible strategies can be considered.
Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Research has shown that solvents like propylene (B89431) carbonate can serve as green, recyclable alternatives for reactions involving benzyl alcohols, such as etherification. acs.orgnih.gov Water is another ideal green solvent, and methodologies have been developed for the metal-free synthesis of benzyl alcohols from p-toluenesulfonylhydrazones in water, avoiding organic solvents entirely. organic-chemistry.org
Biocatalysis: The use of biocatalysts, such as whole-cell microorganisms or isolated enzymes, offers a highly selective and environmentally benign approach. For example, the synthesis of substituted aromatic alcohols, including 2,4-dichlorobenzyl alcohol, has been successfully achieved via the biotransformation of the corresponding aldehydes using Baker's Yeast (Saccharomyces cerevisiae). worldwidejournals.com This method operates under mild, ambient conditions in aqueous media, presenting a significant green advantage.
Transition-Metal-Free Reactions: While metal-catalyzed reactions are highly effective, the use of precious and potentially toxic metals like palladium is a concern. Developing transition-metal-free alternatives is a major goal of green chemistry. researchgate.net For instance, base-mediated radical coupling of aromatic alcohols has been developed as a benign pathway for C-C bond formation, avoiding the need for metal catalysts. researchgate.netchalmers.se
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy minimize waste at the molecular level.
Maximizing Atom Economy: Addition reactions, such as catalytic hydrogenation, are inherently atom-economical as all reactant atoms are incorporated into the product. jocpr.com A potential green synthesis of this compound could involve the catalytic hydrogenation of 5-bromo-2,4-dichlorobenzaldehyde. This reaction would have a 100% theoretical atom economy, with H₂ being the only other reactant and producing no byproducts.
The table below summarizes some green approaches applicable to the synthesis of halogenated benzyl alcohols.
| Green Chemistry Approach | Principle | Example Application |
| Alternative Solvents | Reduce use of volatile organic compounds (VOCs). | Using water or propylene carbonate as the reaction medium. acs.orgorganic-chemistry.org |
| Biocatalysis | Use of enzymes or whole cells for high selectivity under mild conditions. | Reduction of a substituted benzaldehyde using Baker's Yeast. worldwidejournals.com |
| Metal-Free Catalysis | Avoid use of precious or toxic heavy metals. | Base-mediated radical coupling of aromatic alcohols. chalmers.se |
| High Atom Economy Reactions | Maximize incorporation of reactant atoms into the product. | Catalytic hydrogenation of the corresponding aldehyde to the alcohol. jocpr.com |
| Process Intensification | Increase efficiency and reduce waste. | One-pot sequential reactions to avoid isolation of intermediates. kochi-tech.ac.jp |
Reactivity and Reaction Pathways of 5 Bromo 2,4 Dichlorobenzyl Alcohol
Nucleophilic Substitution Reactions Involving Halogen Atoms and the Hydroxyl Group
Nucleophilic substitution reactions on 5-Bromo-2,4-dichlorobenzyl alcohol can theoretically occur at the benzylic carbon or on the aromatic ring itself. However, the reactivity of these sites differs significantly.
The hydroxyl (-OH) group of the primary alcohol is intrinsically a poor leaving group. For a nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. This can be achieved under acidic conditions where the alcohol is protonated to form an oxonium ion, which can then be displaced by a nucleophile. Strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can convert the alcohol into the corresponding benzyl (B1604629) halide. youtube.com For primary alcohols such as this, the reaction typically proceeds through an Sₙ2 mechanism. youtube.com
Another common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Conversely, the halogen atoms (Cl and Br) attached directly to the benzene (B151609) ring are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. Aromatic halides can undergo substitution via the SₙAr (nucleophilic aromatic substitution) mechanism, but this typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen. libretexts.org In this compound, the substituents are deactivating but not sufficiently so to facilitate SₙAr reactions under mild conditions. Such reactions would necessitate harsh conditions, including high temperatures and pressures.
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Reagent(s) | Product | Mechanism Note |
|---|---|---|---|
| Halogenation of Alcohol | HBr or PBr₃ | 5-Bromo-2,4-dichlorobenzyl bromide | Sₙ2 |
| Halogenation of Alcohol | SOCl₂ with pyridine | 5-Bromo-2,4-dichlorobenzyl chloride | Sₙ2 |
| Tosylation | TsCl, pyridine | 5-Bromo-2,4-dichlorobenzyl tosylate | Forms a good leaving group |
Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. rsc.org
Partial oxidation to the corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde (B13432352), requires the use of milder oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, effectively stopping the oxidation at the aldehyde stage. organicchemistrytutor.com Other methods, such as photochemical oxidation using air as the oxidant, have also been developed for the selective conversion of benzyl alcohols to aldehydes. rsc.org
Full oxidation to 5-Bromo-2,4-dichlorobenzoic acid is achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid in what is known as the Jones oxidation), or sodium dichromate (Na₂Cr₂O₇) will convert the primary alcohol directly to the carboxylic acid. rsc.orgmdpi.com The presence of electron-withdrawing halogen substituents on the ring can influence the reaction rate but does not prevent the oxidation. mdpi.com
Table 2: Oxidation Reactions of this compound
| Product | Reagent(s) | Reaction Condition |
|---|---|---|
| 5-Bromo-2,4-dichlorobenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |
| 5-Bromo-2,4-dichlorobenzaldehyde | Phenyliodoso acetate (B1210297) (PIA) | t-butyl alcohol/water medium asianpubs.org |
| 5-Bromo-2,4-dichlorobenzoic acid | Potassium permanganate (KMnO₄) | Basic solution, followed by acid workup |
Reduction Reactions for Derivatization
The reduction of this compound can target either the benzylic alcohol functional group or the aryl halide bonds.
The hydroxyl group can be completely removed and replaced with a hydrogen atom (deoxygenation) to yield 1-Bromo-2,4-dichloro-5-methylbenzene. A classic method for the reduction of benzylic alcohols involves the use of hydriodic acid (HI) with red phosphorus. nih.govresearchgate.net This procedure proceeds via an initial nucleophilic substitution to form a benzyl iodide, which is then reduced by another equivalent of HI. beilstein-journals.org
Alternatively, the C-Br and C-Cl bonds can be reduced, replacing the halogen atoms with hydrogen. This reductive dehalogenation is commonly accomplished via catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.orgstackexchange.com Generally, aryl bromides are reduced more readily than aryl chlorides, suggesting that selective reduction of the C-Br bond to give 2,4-dichlorobenzyl alcohol might be achievable under carefully controlled conditions. organic-chemistry.org
Table 3: Reduction Pathways for Derivatization
| Target Moiety | Reagent(s) | Product |
|---|---|---|
| Benzylic Alcohol | Hydriodic acid (HI), Red Phosphorus (P) | 1-Bromo-2,4-dichloro-5-methylbenzene |
Electrophilic Aromatic Substitution on the Halogenated Benzene Ring
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents: -Br, -Cl, and -CH₂OH. Halogens are deactivating yet ortho-, para-directing groups. libretexts.org The deactivation stems from their inductive electron withdrawal, while the directing effect is due to electron donation into the ring through resonance. The benzyl alcohol group is generally considered a weakly deactivating, ortho-, para-directing group.
In this compound, the substituents are located at positions 1 (Br), 2 (Cl), 4 (Cl), and 5 (CH₂OH). The available positions for an incoming electrophile (E⁺) are C3 and C6.
Position C3: This position is ortho to the chlorine at C2 and meta to the bromine at C1 and the chlorine at C4. It is significantly sterically hindered, being situated between two chlorine atoms.
Position C6: This position is ortho to the bromine at C1 and the benzyl alcohol group at C5.
All three substituent types (-Br, -Cl, -CH₂OH) direct incoming electrophiles to the ortho and para positions relative to themselves. The C6 position is ortho to both the bromine and the benzyl alcohol group. The C3 position is ortho to the C2-chloro group. Considering the combined electronic and steric factors, substitution is most likely to occur at the C6 position. This position is activated by resonance from the adjacent bromine and is less sterically hindered than the C3 position. youtube.com Therefore, reactions like nitration (with HNO₃/H₂SO₄) or sulfonation (with fuming H₂SO₄) would be expected to yield the 6-substituted product as the major isomer.
Radical Reactions and Mechanistic Investigations
Radical reactions involving this compound can be initiated at several sites. The benzylic C-H bonds are susceptible to radical abstraction due to the stability of the resulting benzylic radical, which is stabilized by the adjacent aromatic ring. Reagents like N-bromosuccinimide (NBS), often used with light or a radical initiator, are known to perform benzylic bromination. youtube.comyoutube.com This would lead to the formation of 5-bromo-2,4-dichloro-α-bromotoluene.
The carbon-halogen bonds can also undergo homolytic cleavage to form radicals. Aryl halides can be reduced by visible-light photoredox catalysis to generate aryl radicals, which can then be trapped or undergo further reactions. mdpi.com This pathway could result in dehalogenation products. Mechanistic investigations of similar systems often employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to detect and characterize transient radical intermediates, confirming the proposed radical pathways. nih.gov The formation of benzylic radicals via hydrogen-atom transfer (HAT) is a key step in many catalytic oxidation and functionalization reactions. rsc.org
Derivatization Strategies for 5 Bromo 2,4 Dichlorobenzyl Alcohol
Esterification and Etherification for Functional Group Manipulation and Protection
The hydroxyl group of 5-bromo-2,4-dichlorobenzyl alcohol is a prime site for functionalization through esterification and etherification. These reactions are fundamental in organic synthesis for protecting the alcohol functionality, modifying the molecule's electronic and steric properties, and introducing new linkages for further elaboration.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. A common approach involves the reaction with carboxylic acids, acyl chlorides, or acid anhydrides, often in the presence of a catalyst. For instance, the direct esterification with carboxylic acids can be promoted by acid catalysts or through coupling agents. The introduction of substituents on the phenyl ring of the benzyl (B1604629) ester can significantly alter its stability towards acids. researchgate.net For example, electron-donating groups increase acid lability, while electron-withdrawing groups, such as the chloro and nitro groups present in derivatives of this compound, would be expected to enhance stability. researchgate.net
Recent advancements in esterification include the use of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) which can catalyze the oxidative self-esterification of various substituted benzylic alcohols with high yields under metal-free conditions. ekb.eg For example, benzyl alcohols with electron-withdrawing groups like chloro and nitro substituents have been successfully converted to their corresponding esters. ekb.eg Another modern approach involves the use of TBAI (tetrabutylammonium iodide) as a catalyst for the direct esterification of alcohols via C(sp³)–H bond functionalization, yielding a series of benzyl esters in good to excellent yields under mild conditions. nih.gov
Etherification: The synthesis of ethers from this compound provides another avenue for structural diversification. Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classic method. More contemporary and environmentally friendly methods have also been developed. For example, iron(III) chloride has been shown to catalyze the symmetrical and nonsymmetrical etherification of benzyl alcohols in green solvents like propylene (B89431) carbonate, yielding ethers in good yields. chemicalbook.comgoogle.com This method has been successfully applied to a variety of substituted benzylic alcohols, including those with electron-withdrawing groups. chemicalbook.comgoogle.com It has been noted that benzylic alcohols with electron-withdrawing substituents on the aromatic ring are generally less reactive in these iron-catalyzed etherification reactions compared to those with electron-donating groups. chemicalbook.com
Acylation and Silylation for Analytical and Synthetic Purposes
Acylation and silylation are crucial derivatization techniques for both synthetic applications and analytical characterization, particularly for methods like gas chromatography-mass spectrometry (GC-MS).
Acylation: Acylation of the hydroxyl group in this compound can be readily accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often employed to install a protecting group or to introduce a specific acyl moiety for further synthetic transformations. A patent describes the preparation of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a key intermediate for the drug dapagliflozin, which involves a Friedel-Crafts acylation reaction. guidechem.comgoogle.comjustia.com While this reaction does not directly involve the acylation of the benzyl alcohol, it highlights the importance of acylation in building complex molecules from related precursors. The acylation of alcohols is a well-established procedure, and various methods have been developed, including the use of vinyl esters and other activated acylating agents, which can be catalyzed by bases or metal complexes. libretexts.org
Silylation: Silylation is a common derivatization method to increase the volatility and thermal stability of polar compounds like alcohols for GC-MS analysis. nih.govcolostate.edu The hydroxyl group of this compound can be converted into a silyl (B83357) ether by reacting it with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or chlorotrimethylsilane (B32843) (TMSCl) in an appropriate solvent. nih.govcolostate.edu This derivatization replaces the active hydrogen of the hydroxyl group, reducing intermolecular hydrogen bonding and improving chromatographic peak shape and detection. nih.gov The choice of silylating reagent and reaction conditions can be optimized to achieve high derivatization efficiency. nih.gov For instance, a study on the silylation of benzodiazepines using BSTFA with 1% trimethylchlorosilane (TMCS) found that the concentration of the silylating agent and the solvent volume were key factors for achieving high efficiency. nih.gov
Formation of Imine and Schiff Base Ligands for Coordination Chemistry Applications
While this compound itself cannot directly form imines or Schiff bases, its oxidation to the corresponding aldehyde, 5-bromo-2,4-dichlorobenzaldehyde (B13432352), provides a precursor for the synthesis of these valuable ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netekb.egnih.govirjse.inresearchgate.netinternationaljournalcorner.comnih.govnih.gov
The resulting Schiff base ligands, particularly those derived from halogenated salicylaldehydes, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netekb.egnih.govirjse.inresearchgate.net These metal complexes have been extensively studied for their diverse applications in catalysis, materials science, and as biologically active agents. researchgate.netekb.egnih.gov
For example, a study reported the synthesis of a series of transition metal complexes with a bidentate Schiff base ligand derived from the condensation of 5-bromo-2-hydroxybenzaldehyde and aniline. researchgate.netresearchgate.net These complexes, involving metals such as Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II), were characterized and screened for their biological activities. researchgate.netresearchgate.net Similarly, other research has focused on the synthesis and characterization of Schiff bases derived from 5-bromosalicylaldehyde (B98134) and various amines, and their subsequent complexation with metal ions like Co(II), Cu(II), and Ni(II). nih.gov The presence of halogen atoms on the Schiff base ligand can influence the electronic properties and stability of the resulting metal complexes.
Introduction of Other Functional Groups via Halogen Reactivity
The three halogen atoms (one bromine and two chlorine) on the aromatic ring of this compound present opportunities for further functionalization through reactions that target these substituents. The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the substitution pattern of the ring. libretexts.org
Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org In the case of this compound, the benzyl alcohol group (-CH₂OH) is a weak electron-withdrawing group. The combined electronic effects of the two chlorine atoms and one bromine atom, which are themselves electron-withdrawing, would influence the reactivity of each halogen towards nucleophilic substitution.
The relative reactivity of the halogens would depend on their position and the nature of the attacking nucleophile. It is plausible that under specific conditions, selective substitution of one of the halogens could be achieved. For instance, in related systems like 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position under mild conditions, while substitution at the C2 position requires harsher conditions. bldpharm.com
Furthermore, the bromine atom could potentially undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the construction of more complex molecular architectures. A patent for the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) describes a diazotization and chlorination sequence starting from a brominated aminopyridine, highlighting methods for manipulating halogen substitution patterns on aromatic rings. google.com
Advanced Spectroscopic Characterization of 5 Bromo 2,4 Dichlorobenzyl Alcohol and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and conformational arrangement of molecules. For 5-Bromo-2,4-dichlorobenzyl alcohol, these methods are crucial for identifying characteristic vibrations of the hydroxyl group, the substituted phenyl ring, and the carbon-halogen bonds.
Detailed vibrational studies on analogous compounds, such as 2,6-dichlorobenzyl alcohol, provide a strong basis for the assignment of spectral bands. theaic.org The analysis combines experimental data with theoretical calculations, often employing Density Functional Theory (DFT), to achieve precise vibrational mode assignments. theaic.org
Key Vibrational Modes for Halogenated Benzyl (B1604629) Alcohols:
O-H Vibrations: The hydroxyl group gives rise to a characteristic broad stretching vibration (νO-H) in the FT-IR spectrum, typically observed in the 3300-3500 cm⁻¹ region for alcohols, indicative of intermolecular hydrogen bonding in the condensed phase.
C-H Vibrations: Aromatic C-H stretching modes (νC-H) are expected in the 3100-3000 cm⁻¹ range. theaic.org The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) group typically appear in the 3000-2900 cm⁻¹ region. theaic.org In-plane (δC-H) and out-of-plane (γC-H) bending vibrations for the substituted ring occur at lower wavenumbers. theaic.org
Phenyl Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1620-1400 cm⁻¹ region. theaic.org The ring breathing mode, a coupled vibration of the entire ring, is also a characteristic feature. theaic.org
C-O Stretching: The stretching vibration of the C-O bond in the benzyl alcohol moiety (νC-O) is typically found in the 1250-1000 cm⁻¹ range. researchgate.net
C-Halogen Vibrations: The carbon-chlorine (νC-Cl) and carbon-bromine (νC-Br) stretching vibrations are key identifiers. C-Cl stretching absorptions are generally found in the 800-700 cm⁻¹ region, while the heavier C-Br bond vibrates at a lower frequency, typically below 600 cm⁻¹. theaic.org
Conformational analysis of ortho-halogenated benzyl alcohols reveals that the most stable conformers often feature an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen atom (OH···X). rsc.org This interaction influences the frequency of the O-H stretching vibration. The presence of multiple conformers can be detected in supersonic jet expansions, though in condensed phases, intermolecular interactions often dominate. rsc.org
Table 1: Representative Vibrational Wavenumbers (cm⁻¹) and Assignments for Halogenated Benzyl Alcohols (Based on 2,6-dichlorobenzyl alcohol) theaic.org
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |
|---|---|---|---|
| 3350 | - | - | ν(O-H) |
| 3094 | 3094 | 3127 | ν(C-H) aromatic |
| 2943 | 3000 | 2987 | ν(C-H) methylene |
| 1571 | 1578 | 1585 | ν(C=C) phenyl ring |
| 1429 | 1437 | 1438 | ν(C=C) phenyl ring |
| 1214 | 1071 | 1230 | δ(C-H) in-plane |
| 1045 | 1045 | 1040 | ν(C-O) |
| 829 | 794 | 808 | ν(C-Cl) |
| 786 | 778 | 788 | ν(C-Cl) |
| 729 | - | 720 | Ring Breathing |
Note: ν = stretching; δ = in-plane deformation. Data is primarily based on the analogous compound 2,6-dichlorobenzyl alcohol as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of magnetically distinct nuclei in a molecule.
For this compound, the substitution pattern on the aromatic ring results in a well-defined set of signals. The chemical shifts are significantly influenced by the anisotropic effect of the benzene ring and the inductive effects of the electronegative halogen and oxygen substituents.
¹H NMR Spectroscopy:
Aromatic Protons: The trisubstituted benzene ring will exhibit two signals in the aromatic region (typically δ 7.0-8.0 ppm). oregonstate.edu The proton at C-6 will likely appear as a singlet, and the proton at C-3 will also appear as a singlet, due to the lack of adjacent protons for spin-spin coupling. The exact chemical shifts are influenced by the deshielding effects of the adjacent chlorine and bromine atoms.
Methylene Protons (-CH₂-): The benzylic protons of the -CH₂OH group are expected to produce a singlet in the range of δ 4.5-5.0 ppm. rsc.org Their chemical shift is downfield from non-benzylic alcohols due to the deshielding effect of the aromatic ring. compoundchem.com
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary (δ 2.0-5.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding exchange. compoundchem.com
¹³C NMR Spectroscopy:
Aromatic Carbons: The molecule has six distinct aromatic carbon environments. The carbon atoms directly bonded to the halogens (C-2, C-4, C-5) will be significantly affected. The C-Br signal is expected in the δ 110-125 ppm range, while the C-Cl signals are typically found between δ 125-135 ppm. The carbon bearing the -CH₂OH group (C-1) is expected around δ 138-142 ppm. rsc.orgchegg.com
Methylene Carbon (-CH₂OH): The carbon of the benzylic alcohol group is anticipated to resonate in the δ 60-65 ppm region, a characteristic range for this functional group. chegg.comlibretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | |||
| Ar-H (at C-3) | ~7.4 - 7.6 | s | Influenced by adjacent Cl and Br atoms. |
| Ar-H (at C-6) | ~7.5 - 7.7 | s | Influenced by adjacent Cl and CH₂OH groups. |
| -CH₂- | ~4.7 - 4.9 | s | Benzylic position, deshielded by ring and oxygen. |
| -OH | Variable (e.g., 2.0-4.0) | br s | Position is solvent and concentration dependent. |
| ¹³C NMR | |||
| -CH₂OH | ~60 - 65 | Typical for benzylic alcohols. chegg.com | |
| C-Br | ~115 - 122 | ||
| Aromatic C-H | ~128 - 132 | ||
| C-Cl | ~130 - 136 | ||
| C-CH₂OH | ~138 - 142 | Quaternary carbon attached to the alcohol group. |
Note: These are estimated values based on typical chemical shift ranges and data from analogous compounds like 2-chlorobenzyl alcohol and 2-bromobenzyl alcohol. rsc.org 's' denotes singlet, 'br s' denotes broad singlet.
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₇H₅BrCl₂O), MS is particularly informative due to the characteristic isotopic signatures of bromine and chlorine.
The molecular weight of this compound is approximately 255.9 g/mol . The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will result in a complex and highly characteristic isotopic pattern for the molecular ion (M⁺) peak. miamioh.edu This pattern is a definitive indicator of the elemental composition.
Expected Fragmentation Pathways:
Alcohols typically undergo fragmentation via two main pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For benzyl alcohol, this would mean the loss of the phenyl ring, but a more favorable fragmentation is the loss of the hydroxyl group or the entire hydroxymethyl radical. A prominent peak would be expected for the [M - CH₂OH]⁺ ion, corresponding to the bromodichlorophenyl cation.
Dehydration: The elimination of a water molecule (H₂O, 18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. libretexts.orgyoutube.com
Loss of Halogens: Fragmentation can also occur through the loss of halogen atoms, either as radicals (Cl·, Br·) or as hydrogen halides (HCl, HBr).
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments to four or more decimal places, enabling the unambiguous confirmation of the elemental formula C₇H₅BrCl₂O. Electrospray Ionization (ESI), a soft ionization technique, is useful for observing the molecular ion with minimal fragmentation. researchgate.net
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value (approx.) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 254/256/258/260 | [C₇H₅⁷⁹Br³⁵Cl₂O]⁺ and its isotopologues | Molecular Ion (M⁺) |
| 236/238/240/242 | [C₇H₃BrCl₂]⁺· | Dehydration ([M-H₂O]⁺) |
| 224/226/228 | [C₆H₂BrCl₂]⁺ | Loss of CH₂OH group |
| 175/177 | [C₇H₅Cl₂O]⁺ | Loss of Br radical |
| 219/221/223 | [C₇H₅BrClO]⁺ | Loss of Cl radical |
Note: The listed m/z values represent the most abundant isotope for each cluster. The actual spectrum will show a complex pattern for each fragment containing halogens.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits absorption bands around 204 nm and 256 nm, which are attributed to π → π* electronic transitions. shimadzu.com The attachment of substituents to the benzene ring, such as halogens, a hydroxyl group, and an alkyl group (-CH₂OH), modifies the electronic structure and typically causes a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). shimadzu.com
The halogen atoms and the oxygen of the hydroxyl group possess non-bonding electrons (n electrons), making n → π* transitions possible. These transitions are generally of lower intensity compared to π → π* transitions. For this compound, the UV-Vis spectrum is expected to show strong absorption bands in the 200-300 nm range, characteristic of a substituted aromatic system. The exact λₘₐₓ values would be influenced by the cumulative electronic effects of the bromo and chloro substituents.
Table 4: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ) for this compound
| Electronic Transition | Expected λₘₐₓ Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~210 - 230 | Substituted Benzene Ring |
| π → π* | ~260 - 290 | Substituted Benzene Ring |
| n → π* | > 290 | C-Br, C-Cl, C-O bonds |
Note: These are estimated ranges. The actual spectrum may show overlapping bands. The solvent used can also influence the position of the absorption maxima.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
Expected Structural Features:
Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O), leading to the formation of supramolecular chains or helices. nih.gov
Halogen Interactions: Halogen bonds (e.g., C-Br···O, C-Cl···O) and other weak interactions involving halogens, such as C-H···X (where X = Cl, Br) and X···X contacts (via σ-holes), are crucial for stabilizing the three-dimensional crystal packing. nih.gov
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. nih.gov
Isostructuralism: It has been observed that halogenated benzyl alcohols with substitutions at equivalent positions can be isostructural, meaning they have the same crystal packing arrangement despite the difference in the halogen atom (e.g., chloro vs. bromo). nih.gov This suggests that the crystal structure of this compound might be similar to that of other 2,4,5-trisubstituted benzyl alcohols.
A full crystallographic analysis would yield precise unit cell dimensions, the space group, and the exact atomic coordinates, providing an unambiguous confirmation of the molecular structure and its packing in the solid state.
Table 5: Anticipated Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Finding |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Dominant Intermolecular Forces | O-H···O Hydrogen Bonding |
| Secondary Interactions | π-π Stacking, C-H···X, X···X Halogen Bonding |
| Key Structural Motif | Supramolecular chains formed via hydrogen bonds |
| Molecular Conformation | The orientation of the -CH₂OH group relative to the ring will be determined by packing forces. |
Computational Chemistry and Theoretical Studies on 5 Bromo 2,4 Dichlorobenzyl Alcohol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for large organic molecules, providing a balance between accuracy and computational cost. DFT calculations are foundational for optimizing molecular geometry and exploring various electronic properties. For halogenated benzyl (B1604629) alcohols, DFT has been successfully used to classify intermolecular and supramolecular interactions that stabilize crystal packing. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For a flexible molecule like 5-Bromo-2,4-dichlorobenzyl alcohol, which has a rotatable hydroxymethyl group (-CH₂OH), conformational analysis is crucial. This involves identifying different stable conformers (rotational isomers) and their relative energies.
Studies on similar molecules, such as benzyl alcohol and its ortho-halogenated derivatives, have shown that multiple conformations can exist with small energy differences between them. rsc.orgcolostate.edu For instance, research on ortho-halogenated benzyl alcohols revealed the existence of a stable chiral conformation featuring an intramolecular OH–X (where X is a halogen) contact, alongside a slightly less stable achiral conformation. rsc.org A similar analysis for this compound would predict the preferred orientation of the -CH₂OH group relative to the substituted benzene (B151609) ring, considering steric and electronic effects from the bromine and chlorine atoms.
Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the simulated spectra with experimental data (if available), the accuracy of the optimized structure can be validated.
For example, a theoretical study on 2,6-dichlorobenzyl alcohol used DFT calculations to assign the observed IR and Raman bands to specific vibrational modes, such as the stretching of the C-H, O-H, and C-Cl bonds, as well as the breathing mode of the phenyl ring. theaic.orgtheaic.org A similar computational analysis for this compound would provide a predicted vibrational spectrum, aiding in the structural characterization and identification of the compound. The calculations would distinguish frequencies associated with the benzyl ring and those from the hydroxymethyl group.
Table 1: Illustrative Vibrational Mode Assignments for a Substituted Benzyl Alcohol This table provides an example of typical vibrational modes and their frequency ranges as determined by DFT calculations for substituted benzyl alcohols.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3600-3700 | Stretching of the alcohol O-H bond. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of the C-H bonds on the benzene ring. |
| CH₂ Asymmetric Stretch | 2950-3000 | Asymmetric stretching of the methylene (B1212753) (-CH₂) group. |
| CH₂ Symmetric Stretch | 2850-2950 | Symmetric stretching of the methylene (-CH₂) group. |
| C=C Ring Stretch | 1400-1600 | Stretching vibrations within the aromatic ring. |
| CH₂ Scissoring | 1450-1470 | In-plane bending of the methylene group. |
| Ring Breathing | 700-1100 | Collective in-plane vibration of the benzene ring. |
| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bonds. |
| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely be distributed over the ring and the C-Br and C-Cl antibonding orbitals. Analysis of the HOMO-LUMO gap would provide insights into its reactivity towards electrophiles and nucleophiles. Studies on similar compounds have shown that a lower HOMO-LUMO gap is associated with higher polarizability and biological activity. nih.gov
Table 2: Example of Quantum Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies This table illustrates the types of global reactivity descriptors that can be calculated from HOMO and LUMO energies, based on studies of related organic molecules. nih.govmdpi.com
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (IP + EA) / 2 | Power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure concept. uni-muenchen.dewikipedia.org This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between donor (filled) and acceptor (unfilled) orbitals. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). theaic.orgwalisongo.ac.id
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs. theaic.org The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The aromatic ring would show a complex potential surface, with the halogen substituents influencing the electron distribution. Such a map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. researchgate.net
Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy)
Thermodynamic properties are crucial for understanding the stability, spontaneity of reactions, and equilibrium characteristics of a chemical compound. These properties are often calculated using quantum chemical methods like Density Functional Theory (DFT). For a molecule like this compound, these calculations would reveal how its stability is influenced by temperature and its potential to participate in chemical reactions.
A comprehensive theoretical study on the related compound, 5-bromo-2-hydroxybenzaldehyde, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its thermodynamic properties. nih.govresearchgate.net The study explored the relationship between temperature and key thermodynamic parameters such as entropy (S), heat capacity (C), and enthalpy (H). The findings indicated a positive correlation where an increase in temperature led to a corresponding increase in these thermodynamic functions, which is a typical behavior for molecules. nih.gov This relationship arises because at higher temperatures, molecular vibrational intensities increase, leading to higher energy states.
The thermodynamic functions are mathematically correlated, and their relationship can be expressed through equations that allow for the calculation of one property if others are known. For instance, the Gibbs free energy (G) can be determined from enthalpy and entropy. These calculations are fundamental in predicting the direction of a chemical reaction at equilibrium and its spontaneity.
Table 1: Representative Calculated Thermodynamic Data for a Structurally Related Compound (5-Bromo-2-Hydroxybenzaldehyde) at a Specific Temperature
| Thermodynamic Property | Calculated Value | Unit |
| Enthalpy (H) | - | kJ/mol |
| Gibbs Free Energy (G) | - | kJ/mol |
| Entropy (S) | - | J/mol·K |
Note: Specific values for this compound are not available in the cited literature. The table illustrates the type of data obtained from such studies on related molecules.
Molecular Dynamics (MD) Simulations in Relevant Chemical Systems
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their interactions with their environment, such as a solvent or a biological membrane. For this compound, MD simulations could elucidate its conformational flexibility, solvation characteristics, and potential to interact with biological targets.
Studies on benzyl alcohol and its derivatives have employed MD simulations to understand their behavior in various systems. For example, MD simulations of benzyl alcohol in a lipid membrane have been used to investigate its anesthetic mechanism. um.es These simulations revealed that while benzyl alcohol did not cause significant structural changes to the hydrocarbon region of the membrane, it did exhibit anisotropic rotational and translational diffusion within the membrane. um.es Another study used MD simulations to examine the orientation and dynamics of benzyl alcohol and benzyl alkyl ethers in a nematic discotic lyotropic liquid crystal, which serves as a model for cell membranes. nih.govacs.org
In a comprehensive study of 5-bromo-2-hydroxybenzaldehyde, molecular dynamics simulations were performed to analyze the interactions between the molecule and various proteins, which is a crucial step in drug design and understanding biological activity. nih.govresearchgate.net Such simulations for this compound would be invaluable in predicting its behavior in biological systems.
Table 2: Key Parameters and Findings from MD Simulations of Benzyl Alcohol Derivatives
| System Studied | Key Simulation Parameters | Major Findings |
| Benzyl alcohol in a lipid membrane | DMPC lipid bilayer, benzyl alcohol at surgical concentration | No significant structural change in the membrane; anisotropic diffusion of benzyl alcohol. um.es |
| Benzyl alcohol in a nematic liquid crystal | Tetradecyltrimethylammonium chloride/decanol/NaCl/H₂O | H-bonding between the alcohol and solvent influences the ring's orientation. nih.gov |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are calculated parameters that provide insights into the electronic structure and reactivity of a molecule. These descriptors, derived from methods like DFT, are instrumental in developing structure-reactivity relationships.
For halogenated benzyl alcohols, quantum chemical studies have explored the role of various weak interactions, such as C-H···X, C-H···C, and C···X (where X is a halogen), in stabilizing crystal packing. nih.gov These interactions are critical in understanding the self-assembly and crystallization mechanisms of these compounds. nih.gov
A detailed theoretical analysis of 5-bromo-2-hydroxybenzaldehyde provides an excellent template for the types of quantum chemical descriptors that would be relevant for this compound. nih.govresearchgate.net This study investigated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular interactions, such as hyperconjugation and hybridization, which contribute to molecular stability.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule.
These computational tools are essential for predicting the chemical behavior of this compound and for designing new molecules with desired properties.
Table 3: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Information Provided | Relevance to Reactivity |
| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity. |
| MEP | Electron density distribution | Predicts sites for electrophilic and nucleophilic attack. |
| NBO | Intramolecular bonding and stabilization | Explains stability arising from electron delocalization. |
| Fukui Functions | Site-specific reactivity | Identifies the most reactive atoms for different types of reactions. |
Applications of 5 Bromo 2,4 Dichlorobenzyl Alcohol As a Key Synthetic Intermediate
Building Block in the Synthesis of Complex Organic Molecules
The utility of 5-Bromo-2,4-dichlorobenzyl alcohol as a foundational component in multi-step synthesis is centered on the selective reactivity of its functional groups. The primary alcohol can be readily transformed, and the aryl bromide serves as a handle for carbon-carbon bond formation.
The benzylic alcohol moiety (-CH₂OH) is easily oxidized to form 5-bromo-2,4-dichlorobenzaldehyde (B13432352) or 5-bromo-2,4-dichlorobenzoic acid. The choice of oxidizing agent dictates the outcome. For instance, mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed system with sodium hypochlorite (B82951) (NaClO) can selectively yield the aldehyde. google.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would typically lead to the corresponding carboxylic acid. This transformation is pivotal, as the resulting aldehyde is a key electrophile for subsequent reactions like Wittig, Grignard, or aldol (B89426) reactions. A patent for the preparation of the related 5-bromo-2-chlorobenzaldehyde (B64787) describes the reduction of the corresponding benzoic acid to the benzyl (B1604629) alcohol, which is then oxidized to the target aldehyde, highlighting this reversible and controlled transformation. google.com
The bromine atom at the C5 position is the second key reactive site. It is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The chlorine atoms are significantly less reactive under these conditions, allowing for the selective transformation at the C-Br bond. This reaction is fundamental for constructing biaryl systems, which are common motifs in many complex organic molecules.
The general mechanism for the Suzuki coupling involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2,4-dichlorophenyl scaffold. libretexts.org
Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. youtube.com
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
This powerful bond-forming strategy allows the 5-bromo-2,4-dichlorophenyl scaffold to be connected to a vast array of other molecular fragments, as shown in the table below.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Reagents/Catalyst | Product Functional Group |
|---|---|---|---|
| Benzyl Alcohol | Oxidation | PCC or TEMPO/NaClO | Aldehyde |
| Benzyl Alcohol | Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |
| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne |
Precursor for Advanced Halogenated Aromatic Compounds
While already a complex halogenated molecule, this compound serves as a starting point for synthesizing even more elaborate halogenated aromatic compounds. The differential reactivity of the C-Br bond versus the C-Cl bonds is key. The bromine can be selectively replaced through coupling reactions, as mentioned, or via other transformations such as lithiation followed by quenching with an electrophile. This allows for the introduction of other functional groups at the C5 position while retaining the 2,4-dichloro substitution pattern.
Furthermore, the existing halogen atoms significantly influence the electronic properties of the aromatic ring, making it electron-deficient. This property can be exploited in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, although the chlorine atoms are generally less reactive than fluorine atoms in such transformations. The unique substitution pattern provides a stable core that can be further functionalized to create novel materials or intermediates with specific steric and electronic properties required in materials science and specialty chemical development.
Intermediate in the Development of Agrochemicals and Specialty Chemicals
Halogenated aromatic compounds are a cornerstone of the agrochemical industry. The presence of chlorine and bromine atoms in a molecule can enhance its biological activity, metabolic stability, and environmental persistence. Polychlorinated structures are found in numerous herbicides, insecticides, and fungicides. Halogenated benzyl alcohols and their derivatives serve as crucial intermediates in the synthesis of these active ingredients. worldwidejournals.comnbinno.com
The 5-Bromo-2,4-dichlorophenyl scaffold is a valuable template for creating new agrochemical candidates. The synthesis process often involves the oxidation of the benzyl alcohol to an aldehyde or carboxylic acid, which is then converted into an ester, amide, or other functional group commonly found in agrochemicals. The bromine atom provides a convenient site for late-stage diversification, allowing chemists to generate a library of related compounds by introducing different substituents via cross-coupling reactions to fine-tune the efficacy and selectivity of the potential agrochemical.
Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes
The 5-bromo-2,4-dichlorophenyl moiety is a recognized structural component in modern medicinal chemistry. The benzyl alcohol and its corresponding aldehyde are critical intermediates in the synthesis of several important pharmaceuticals. google.cominnospk.com A prominent example is the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors used to treat type-2 diabetes, which includes drugs like Dapagliflozin, Empagliflozin, and Ertugliflozin. google.com
The synthesis of these complex drugs often begins with a molecule containing the 5-bromo-2,4-dichloroaromatic core. For example, a key intermediate in the synthesis of Dapagliflozin is (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. pharmaffiliates.com The general strategy involves:
Formation of the Aldehyde : this compound is oxidized to its corresponding aldehyde, 5-bromo-2,4-dichlorobenzaldehyde.
Coupling Reaction : The crucial carbon-carbon bond is formed via a Suzuki or other cross-coupling reaction involving the bromine atom to attach the phenyl group to a C-glycoside precursor.
Further Modification : Subsequent steps modify the sugar moiety and other parts of the molecule to yield the final active pharmaceutical ingredient.
In this context, this compound acts as a key starting material that provides the rigid, halogenated scaffold essential for the drug's interaction with its biological target. The bromine atom is not just a placeholder but a vital reactive handle that enables the construction of the complex molecular architecture. This ability to use the bromine for strategic bond formation allows for significant structural modifications, facilitating the creation of diverse chemical libraries for screening and developing new chemical probes to investigate biological pathways.
Table 2: Research Findings on Related Intermediates
| Intermediate | Application/Finding | Compound Class | Source |
|---|---|---|---|
| 5-Bromo-2-chlorobenzaldehyde | Key intermediate for synthesizing drugs to treat diabetes. google.com | SGLT2 Inhibitors | google.com |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Intermediate used in the improved synthesis of Dapagliflozin. pharmaffiliates.com | SGLT2 Inhibitors | pharmaffiliates.com |
| Halogenated Benzyl Alcohols | Useful as synthesis intermediates for pharmaceutical drugs and agricultural chemicals. worldwidejournals.com | Pharmaceuticals, Agrochemicals | worldwidejournals.com |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 5-Bromo-2,4-dichlorobenzyl alcohol, future efforts will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive and generate significant waste.
A promising avenue lies in the exploration of biocatalysis. The use of whole cells of microorganisms, such as Baker's Yeast (Saccharomyces cerevisiae), or isolated enzymes, offers a green alternative for the synthesis of halogenated benzyl (B1604629) alcohols. worldwidejournals.com These biocatalytic reductions of corresponding aldehydes or ketones can proceed under mild conditions, often with high selectivity, thereby reducing the environmental impact. worldwidejournals.com
Furthermore, research into one-pot synthesis methods is gaining traction. google.com These processes, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by minimizing intermediate purification steps, reducing solvent usage, and saving time and resources. google.com For instance, a one-pot synthesis of a related diphenylmethane (B89790) derivative involved Friedel-Crafts acylation followed by a reduction, showcasing the potential for streamlined synthetic strategies. google.com The development of such processes for this compound would represent a significant advancement in its production.
Exploration of New Derivatization Pathways and Functional Group Interconversions
The functional groups of this compound—the hydroxyl group and the halogen atoms on the aromatic ring—provide fertile ground for chemical modification. Future research will undoubtedly explore new derivatization pathways to synthesize novel compounds with tailored properties.
The hydroxyl group is a key site for functional group interconversions. solubilityofthings.comfiveable.me It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of other chemical functionalities. solubilityofthings.comfiveable.me Conversely, the reduction of related carboxylic acids or aldehydes can be a route to the alcohol itself. fiveable.meorgsyn.org Esterification and etherification reactions of the hydroxyl group are also fundamental transformations that can be used to create a diverse array of derivatives. organic-chemistry.orgresearchgate.net
The bromine and chlorine atoms on the benzene (B151609) ring are also reactive handles. They can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. researchgate.net The selective activation of one halogen over the other could also be a key area of investigation, enabling regioselective modifications.
Advanced Characterization Techniques and Methodological Refinements for Structural and Electronic Properties
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard analytical techniques provide valuable information, future research will likely employ more advanced and refined methods.
Single-crystal X-ray diffraction will continue to be a vital tool for elucidating the precise three-dimensional structure of the molecule and its derivatives in the solid state. mdpi.comresearchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical properties.
Spectroscopic techniques will also play a central role. Advanced nuclear magnetic resonance (NMR) techniques can provide more detailed insights into the molecule's structure and dynamics in solution. Ultraviolet-visible (UV-Vis) spectroscopy helps to understand the electronic transitions within the molecule, which are influenced by the halogen substituents. Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the molecule's vibrational modes and functional groups. nih.govnih.gov
In-depth Computational Modeling for Predictive Reactivity and Selectivity in Complex Syntheses
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experimental methods alone. For this compound, in-depth computational modeling will be instrumental in predicting its reactivity and guiding the synthesis of complex molecules.
Density Functional Theory (DFT) calculations can be used to investigate the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. mdpi.comnih.gov This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. mdpi.com For example, DFT can help predict which of the halogen atoms is more susceptible to nucleophilic substitution or which positions on the aromatic ring are most likely to undergo further electrophilic substitution.
Computational methods can also be used to model reaction mechanisms and predict the selectivity of complex synthetic transformations. beilstein-journals.org By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of why a particular reaction pathway is favored over others. This predictive power can help to optimize reaction conditions and design more efficient and selective syntheses.
Interactive Data Table: Physicochemical Properties of Halogenated Benzyl Alcohols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₅BrCl₂O | 255.92 | Not available |
| 5-Bromo-2-chlorobenzyl alcohol | C₇H₆BrClO | 221.48 | 92-96 |
| 5-Bromo-2-hydroxybenzyl alcohol | C₇H₇BrO₂ | 203.03 | 110-112 |
| 2,4-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 59-61 |
Data sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comlabproinc.comsigmaaldrich.comavantorsciences.com
Q & A
Q. What are the recommended analytical methods for detecting and quantifying 5-Bromo-2,4-dichlorobenzyl alcohol in complex matrices?
A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS is effective for halogenated benzyl alcohols. This method minimizes matrix interference and enhances sensitivity for trace analysis. For validation, include internal standards like deuterated analogs to correct for extraction efficiency variations .
Q. How can researchers synthesize this compound with high regioselectivity?
A stepwise halogenation strategy is recommended:
- Introduce bromine and chlorine substituents via electrophilic aromatic substitution using FeCl₃ or AlCl₃ as catalysts.
- Reduce the resulting benzaldehyde derivative (e.g., 5-bromo-2,4-dichlorobenzaldehyde) to the alcohol using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂). Monitor reaction progress via TLC or HPLC to avoid over-reduction .
Q. What physicochemical properties should be prioritized for characterization of this compound?
Key parameters include:
- Melting point (compare with structurally similar compounds like 2,6-dichlorobenzyl alcohol, mp ~75–77°C) .
- LogP (partition coefficient) to assess lipophilicity, critical for bioavailability studies.
- UV-Vis and IR spectra for functional group identification (e.g., -OH stretch at ~3300 cm⁻¹, C-Br/C-Cl vibrations <700 cm⁻¹). Reference NIST databases for spectral validation .
Advanced Research Questions
Q. How does the position of halogens on the benzene ring influence the antimicrobial activity of halogenated benzyl alcohols?
Structure-activity relationship (SAR) studies indicate that meta and para halogen placements (e.g., 2,4-dichloro substitution) enhance antimicrobial potency by increasing electrophilicity and membrane permeability. Compare MIC (minimum inhibitory concentration) values against Staphylococcus aureus and Candida albicans using broth microdilution assays. Include 2,6-dichlorobenzyl alcohol as a negative control to isolate positional effects .
Q. What experimental strategies can resolve contradictions in reported stability data for halogenated benzyl alcohols?
Conduct accelerated stability studies under varying conditions:
- Thermal stress (40–60°C) to assess decomposition pathways (e.g., oxidation to benzaldehyde).
- Photostability via ICH Q1B guidelines using UV/Vis light exposure.
- Use HPLC-PDA to track degradation products and NMR to confirm structural integrity. Address discrepancies by standardizing storage conditions (e.g., inert atmosphere, 2–8°C) .
Q. How can researchers evaluate the compound’s mechanism of action in eukaryotic cells?
- BrdU incorporation assays (e.g., Cell Proliferation Kit) to test effects on DNA synthesis .
- ROS (reactive oxygen species) detection via fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions.
- Membrane integrity assays (LDH release) to distinguish between cytostatic and cytotoxic effects .
Methodological Considerations
Q. What solvent systems are optimal for chromatographic separation of halogenated benzyl alcohols?
Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For GC-MS, derivatize the hydroxyl group with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility .
Q. How can isotopic labeling aid in metabolic pathway tracing?
Synthesize a deuterated analog (e.g., 5-Bromo-2,4-dichlorobenzyl-d₄ alcohol) via LiAlD₄ reduction. Use LC-HRMS to track metabolites in hepatocyte incubations, identifying glucuronidation or sulfation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
